molecular formula C9H12ClNO3S B8375986 4-(3-Chloropropoxy)benzenesulfonamide

4-(3-Chloropropoxy)benzenesulfonamide

Cat. No.: B8375986
M. Wt: 249.72 g/mol
InChI Key: AAZOXAMWDHMCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropropoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C9H12ClNO3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

4-(3-chloropropoxy)benzenesulfonamide

InChI

InChI=1S/C9H12ClNO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2,(H2,11,12,13)

InChI Key

AAZOXAMWDHMCBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCl)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g (0.144 mole) of p-hydroxybenzenesulfonamide, 45.5 g (0.289 mole) of 1-bromo-3-chloropropane and 59.7 g (0.432 mole) of anhydrous potassium carbonate in 500 ml of acetone was heated at reflux for 24 hr. The mixture was cooled, filtered and the filtrate concentrated under vacuum pump pressure at 90° C. to give 32.2 g of tan gum as residue. The gum was purified by column chromatography on 600 g of silica gel. Fractions containing the title compound eluted with 8% acetone in benzene were combined and concentrated under reduced pressure to yield 12.2 g (34%) of white solid, m.p. 106-107.5 on recrystallization from 2-propanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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